molecular formula C6H12NaO9P B10767136 D-myo-Inositol-3-phosphate (sodium salt)

D-myo-Inositol-3-phosphate (sodium salt)

Cat. No.: B10767136
M. Wt: 282.12 g/mol
InChI Key: CHOHZLSIGPJILL-YLIIPRRGSA-M
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Description

D-myo-Inositol-3-phosphate (sodium salt) is a member of the inositol phosphate family, which plays a critical role in cellular signaling pathways. This compound is a second messenger involved in the transmission of cellular signals and is essential for various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-myo-Inositol-3-phosphate (sodium salt) can be synthesized through the dephosphorylation of polyphosphate inositols such as D-myo-Inositol-3,4-bisphosphate by inositol polyphosphate 4-phosphatase . The reaction typically involves the use of specific enzymes under controlled conditions to ensure the selective dephosphorylation at the desired position.

Industrial Production Methods: Industrial production of D-myo-Inositol-3-phosphate (sodium salt) involves large-scale enzymatic reactions, where the substrate is subjected to enzymatic dephosphorylation in bioreactors. The product is then purified through various chromatographic techniques to achieve high purity levels .

Types of Reactions:

    Oxidation: D-myo-Inositol-3-phosphate (sodium salt) can undergo oxidation reactions, where the hydroxyl groups are oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form inositol derivatives with different degrees of phosphorylation.

    Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

D-myo-Inositol-3-phosphate (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

D-myo-Inositol-3-phosphate (sodium salt) exerts its effects by interacting with specific receptors or calcium channels on the endoplasmic reticulum. This interaction leads to the opening of calcium channels and an increase in intracellular calcium ion concentrations. The elevated calcium levels then trigger various downstream signaling pathways, affecting cellular functions such as apoptosis, cell growth, and vesicle trafficking .

Comparison with Similar Compounds

    D-myo-Inositol-1,4,5-trisphosphate (sodium salt): Another inositol phosphate involved in calcium signaling.

    D-myo-Inositol-1,3,4-triphosphate (sodium salt): Plays a role in signal transduction.

    D-myo-Inositol-1,3-diphosphate (sodium salt): Involved in cellular signaling pathways .

Uniqueness: D-myo-Inositol-3-phosphate (sodium salt) is unique due to its specific role in the dephosphorylation of polyphosphate inositols and its involvement in the regulation of intracellular calcium levels. Its ability to selectively interact with specific receptors and channels distinguishes it from other inositol phosphates .

Properties

Molecular Formula

C6H12NaO9P

Molecular Weight

282.12 g/mol

IUPAC Name

sodium;[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate

InChI

InChI=1S/C6H13O9P.Na/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);/q;+1/p-1/t1?,2-,3+,4-,5-,6?;/m0./s1

InChI Key

CHOHZLSIGPJILL-YLIIPRRGSA-M

Isomeric SMILES

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)[O-])O)O.[Na+]

Canonical SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)O.[Na+]

Origin of Product

United States

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